molecular formula C21H16BrN3O2 B11556660 4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol

4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11556660
M. Wt: 422.3 g/mol
InChI Key: CEYIHQNECVLLFA-UHFFFAOYSA-N
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Description

4-{[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1H-1,3-benzimidazol-2-yl)phenol is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1H-1,3-benzimidazol-2-yl)phenol typically involves the condensation reaction between 5-bromosalicylaldehyde and 5-methyl-1H-1,3-benzimidazole-2-amine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the phenol ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1H-1,3-benzimidazol-2-yl)phenol is primarily attributed to its ability to interact with biological macromolecules. The Schiff base linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity. The brominated phenol group contributes to its antimicrobial properties by disrupting microbial cell membranes and interfering with essential enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1H-1,3-benzimidazol-2-yl)phenol lies in its combination of a brominated phenol group, a benzimidazole moiety, and a Schiff base linkage. This unique structure imparts a range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H16BrN3O2

Molecular Weight

422.3 g/mol

IUPAC Name

4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(6-methyl-1H-benzimidazol-2-yl)phenol

InChI

InChI=1S/C21H16BrN3O2/c1-12-2-5-17-18(8-12)25-21(24-17)16-10-15(4-7-20(16)27)23-11-13-9-14(22)3-6-19(13)26/h2-11,26-27H,1H3,(H,24,25)

InChI Key

CEYIHQNECVLLFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O)O

Origin of Product

United States

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